2-Methyl-5-(pyrrolidin-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQDORDXJEARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Substituted Anilines in Contemporary Organic Chemistry
Anilines, organic compounds characterized by an amino group attached to a phenyl ring, are fundamental building blocks in modern chemistry. geeksforgeeks.org Their derivatives, known as substituted anilines, are formed by replacing one or more hydrogen atoms on the benzene (B151609) ring with other functional groups. wisdomlib.org This substitution significantly influences the chemical properties and reactivity of the parent aniline (B41778) molecule. chemistrysteps.comyoutube.com
The nature of the substituent, whether electron-donating or electron-withdrawing, alters the electron density of the benzene ring. chemistrysteps.com This, in turn, affects the basicity of the amine and its susceptibility to electrophilic aromatic substitution reactions. chemistrysteps.comwikipedia.org For instance, electron-donating groups enhance the ring's electron density, making the substituted aniline more basic and more reactive in electrophilic substitutions. chemistrysteps.com Conversely, electron-withdrawing groups decrease the basicity and reactivity. chemistrysteps.comyoutube.com
This tunability of properties makes substituted anilines invaluable starting materials and intermediates in the synthesis of a wide array of complex molecules. wisdomlib.org They are pivotal in the production of pharmaceuticals, dyes, and other industrial chemicals. geeksforgeeks.org Their versatility is further demonstrated by their use in creating various heterocyclic compounds, such as benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org
The Pyrrolidine Moiety in Advanced Molecular Design
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly sought-after scaffold in medicinal chemistry and drug discovery. nih.govdntb.gov.uaresearchgate.net Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and in a significant number of FDA-approved drugs. nih.gov The unique characteristics of the pyrrolidine moiety contribute to its widespread use in designing novel, biologically active compounds. dntb.gov.uadntb.gov.ua
Key features of the pyrrolidine ring include:
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. nih.govdntb.gov.uaresearchgate.net This is a crucial aspect of modern drug design, moving away from flat, two-dimensional molecules.
Stereochemistry: The presence of stereogenic centers in the pyrrolidine ring introduces chirality, which is critical for the specific interactions with biological targets like proteins. nih.govdntb.gov.uaresearchgate.net Different stereoisomers can exhibit distinct biological profiles. nih.govresearchgate.net
Pharmacophoric Properties: Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org
The versatility of the pyrrolidine scaffold also extends to its role as a ligand for transition metals and as an organocatalyst in asymmetric synthesis. nih.gov
Positioning 2 Methyl 5 Pyrrolidin 1 Yl Aniline Within Heterocyclic Amines Research
Strategic Approaches to the Construction of the this compound Scaffold
The construction of the this compound framework can be achieved through several strategic disconnections. The primary approaches involve either forming the C-N bond between a pre-functionalized aniline precursor and pyrrolidine or constructing the pyrrolidine ring onto an existing aniline derivative.
Reductive Amination Protocols for N-Substituted Anilines
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, allowing for the mono-alkylation of amines. bohrium.comrsc.org In the context of synthesizing the target scaffold, this method would typically involve the reaction of an appropriately substituted aniline with a ketone precursor to the pyrrolidine ring, or more commonly, the reaction of a suitably protected aminobenzaldehyde or aminoketone with pyrrolidine. The process involves two key steps: the formation of an imine or enamine intermediate, followed by its in-situ reduction. rsc.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB), being particularly common due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, is another effective method. bohrium.com Modern advancements, such as the use of H-cube flow reactors, offer benefits like improved safety by avoiding the handling of metal hydrides, shorter reaction times, and easier work-ups. rsc.org This technology combines high-pressure hydrogen generated in-situ with elevated temperatures, surmounting some of the limitations of traditional batch protocols. rsc.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce aldehydes/ketones directly |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild, selective for imines over ketones/aldehydes | More expensive, moisture sensitive |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | "Green" reagent, high efficiency | Requires specialized pressure equipment, may reduce other functional groups |
| α-picoline-borane | Methanol, water, or neat, often with acetic acid catalyst | Effective in various solvents, including water | Can be less common than borohydrides |
Palladium-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as one of the most powerful and general methods for the synthesis of arylamines. nih.govyoutube.com This reaction enables the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this strategy would involve coupling pyrrolidine with a di-substituted aryl halide, such as 5-bromo-2-methylaniline (B1273131) or 1-bromo-2-methyl-5-nitrobenzene, followed by reduction of the nitro group.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate. youtube.com
Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amido complex.
Reductive Elimination: The desired arylamine product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. youtube.comyoutube.com
The success of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. A wide array of phosphine (B1218219) ligands have been developed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. nih.gov
Table 2: Key Components in Palladium-Catalyzed Amination
| Component | Examples | Role in Reaction |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, DPPF, XPhos, RuPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst, influences reaction rate |
Multi-Component Reactions for Pyrrolidine-Aniline Integration
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. tandfonline.comnih.gov For the synthesis of pyrrolidine-aniline structures, a [3+2] cycloaddition reaction involving an azomethine ylide is a prominent MCR strategy. tandfonline.comnih.gov
In a typical approach, an azomethine ylide can be generated in situ from the condensation of an amino acid (like sarcosine (B1681465) or proline) with an aldehyde. researchgate.net This 1,3-dipole then reacts with a suitable dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring. To integrate an aniline moiety, one of the starting components would need to contain the substituted phenyl group. For instance, the reaction of an aniline-derived aldehyde, an amino acid, and a suitable alkene could potentially construct the desired scaffold in a single pot. tandfonline.com
Cyclization Reactions for Pyrrolidine Ring Formation
An alternative strategy involves forming the pyrrolidine ring onto a pre-existing aniline derivative. This can be achieved through various intramolecular cyclization reactions. organic-chemistry.orgnih.gov For example, a suitably substituted aniline bearing a linear chain with a leaving group at the appropriate position can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.
One common method involves the N-alkylation of an aniline with a 1,4-dihalobutane or a related derivative, followed by intramolecular cyclization. Another powerful approach is the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by transition metals like copper or rhodium. organic-chemistry.org These reactions offer a direct and atom-economical route to cyclic amines by forming a C-N bond through the functionalization of a typically inert C-H bond. organic-chemistry.org
Mechanistic Investigations of Key Synthetic Transformations
The mechanism of palladium-catalyzed C-N cross-coupling has been the subject of extensive investigation. Initial studies suggested that the turnover-limiting step could be the oxidative addition of the aryl halide to the Pd(0) complex. uwindsor.caacs.org However, further research has revealed a more complex picture. For reactions involving ligands like BINAP, it has been shown that the dissociation of a ligand from a Pd(BINAP)₂ complex to generate the catalytically active, monoligated Pd(BINAP) species can be the rate-determining step. uwindsor.canih.gov
The catalytic process is generally understood to proceed via oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the amine and base to form an arylpalladium amido complex. The final product is then released through reductive elimination. nih.gov Catalyst decomposition pathways, which can be influenced by the nature of the amine substrate, can also affect the reaction kinetics, sometimes leading to an apparent but misleading positive order in the amine concentration. nih.govacs.org Recent studies on the amination of aryl halides with aqueous ammonia (B1221849) have shown that under certain conditions, reductive elimination from the arylpalladium(II) amido complex can be turnover-limiting. nih.gov
Chemo- and Regioselectivity in the Synthesis of Substituted Anilines
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, similar functional groups. youtube.com For instance, in a reductive amination protocol, the reducing agent must selectively reduce the iminium ion intermediate without affecting other reducible groups in the molecule, such as a nitro group if the synthesis starts from a nitroaniline precursor. The choice of a mild reductant like sodium triacetoxyborohydride is often crucial for this purpose. organic-chemistry.org
Regioselectivity concerns the control of the position at which a reaction occurs. youtube.com In the synthesis of the target compound, regioselectivity is paramount during the introduction of the pyrrolidine group onto the 2-methylaniline scaffold. In a palladium-catalyzed C-N coupling reaction starting from a di-halogenated precursor, such as 1,4-dibromo-2-methylbenzene, the relative reactivity of the two bromine atoms will determine the regiochemical outcome. The electronic and steric environment of each halogen atom, as well as the specific catalyst system and reaction conditions, can be tuned to favor substitution at the desired position. acs.orgacs.org Similarly, in electrophilic aromatic substitution reactions on a substituted aniline, the directing effects of the existing substituents (the activating amino group and the weakly activating methyl group) will govern the position of the incoming electrophile.
Green Chemistry Approaches and Sustainable Synthetic Routes
The industrial synthesis of specialty chemicals, such as this compound, is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of manufacturing processes that are not only economically viable but also environmentally benign. Key principles of green chemistry, including the use of renewable feedstocks, reduction of hazardous waste, and maximization of atom economy, are being integrated into synthetic strategies for aniline derivatives. Sustainable routes aim to minimize the environmental footprint by employing greener solvents, catalysts, and energy sources.
One of the cornerstone reactions in the synthesis of substituted anilines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. acs.org Traditional methods often rely on volatile and hazardous organic solvents. Green chemistry initiatives focus on replacing these with more sustainable alternatives such as water, ethanol, or bio-derived solvents. mdpi.com For instance, the use of aqueous media for C-N cross-coupling reactions has been explored, often facilitated by water-soluble ligands or surfactants to overcome solubility issues. researchgate.net
Another key strategy involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. researchgate.net Metal nanoparticles supported on materials like activated carbon or metal-organic frameworks (MOFs) are being investigated as highly active and recyclable catalysts for C-N coupling reactions. researchgate.net
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, significantly reduces solvent usage, energy consumption, and waste generation. organic-chemistry.org For the synthesis of complex molecules like this compound, a one-pot approach combining the formation of the pyrrolidine ring and its attachment to the aniline moiety would represent a significant advancement in sustainable manufacturing.
A plausible green synthetic approach to this compound could involve the reaction of a suitably substituted bromo- or chloro-nitrotoluene with pyrrolidine, followed by the reduction of the nitro group. To align with green chemistry principles, this process would ideally be conducted in a green solvent, with a recyclable catalyst, and potentially under microwave or ultrasonic conditions to minimize energy input.
Below is a table summarizing potential green chemistry modifications to a conventional synthesis of an aniline derivative, which could be applicable to the synthesis of this compound.
| Conventional Method Component | Green Chemistry Alternative | Environmental/Sustainability Benefit |
| Solvent | Toluene, DMF, Dioxane | Water, Ethanol, 2-Methyl-THF |
| Catalyst | Homogeneous Palladium Complexes | Heterogeneous/Recyclable Catalysts (e.g., Pd/C) |
| Energy Source | Conventional Heating (Oil Bath) | Microwave, Ultrasound |
| Process | Multi-step with intermediate isolation | One-pot Synthesis |
| Reducing Agent | Metal Hydrides (e.g., LiAlH4) | Catalytic Hydrogenation (H2), Transfer Hydrogenation |
By systematically replacing traditional synthetic components with these greener alternatives, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for predicting the geometry and electronic landscape of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its ground state properties. nih.gov The optimization of the molecular geometry would reveal the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. It is anticipated that the aniline ring would exhibit some degree of planar distortion due to the steric hindrance between the ortho-methyl group and the amino group.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the pyrrolidine substituent, reflecting its electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Based on studies of similar substituted anilines, the HOMO-LUMO gap for this compound can be hypothesized.
Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are hypothetical and serve for illustrative purposes based on trends observed in related compounds.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as bonds and lone pairs. uni-muenchen.de This analysis for this compound would quantify the delocalization of electron density and the nature of intramolecular interactions.
A key aspect of the NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). Significant E(2) values would be expected for the interaction between the lone pair of the amino nitrogen and the π* antibonding orbitals of the benzene (B151609) ring, as well as the lone pair of the pyrrolidine nitrogen and the aromatic system. These interactions contribute to the stabilization of the molecule and are indicative of intramolecular charge transfer. wisc.edu
Hypothetical NBO Analysis: Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N_amino) | π* (C_ring - C_ring) | 15.8 |
| LP (N_pyrrolidine) | π* (C_ring - C_ring) | 25.2 |
| σ (C_ring - H) | σ* (C_ring - C_methyl) | 1.5 |
Note: These values are hypothetical and serve for illustrative purposes based on trends observed in related compounds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the amino and pyrrolidine groups, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their propensity to act as hydrogen bond donors. The aromatic ring would display a gradient of potential, influenced by the electron-donating effects of the substituents.
Conformational Analysis and Tautomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comyoutube.com For this compound, the key rotational barriers would involve the C-N bonds of the amino and pyrrolidine groups, as well as the rotation of the methyl group.
Tautomerism is unlikely to be a significant feature for this molecule in its ground state. The predominant form will be the aniline tautomer.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be employed to model the reaction pathways of this compound in various chemical transformations. For instance, in electrophilic aromatic substitution reactions, DFT calculations can be used to determine the transition state structures and activation energies for substitution at different positions on the aromatic ring. nih.gov The electron-donating nature of the amino and pyrrolidinyl groups, along with the ortho-para directing methyl group, would strongly activate the ring towards electrophiles. csjmu.ac.in The calculations would likely predict that the positions ortho and para to the powerful activating groups are the most favorable for substitution.
Furthermore, computational studies could elucidate the mechanisms of other reactions, such as oxidation or diazotization of the amino group. csjmu.ac.in These studies would involve mapping the potential energy surface of the reaction to identify intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism. nih.gov
Solvent Effects on Electronic and Structural Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For this compound, moving from a non-polar to a polar solvent is expected to have a notable impact on its electronic properties. rsc.org The dipole moment of the molecule would likely increase in a polar solvent due to the stabilization of charge separation. This can also affect the HOMO-LUMO energy gap. Spectroscopic properties, such as the UV-Vis absorption spectrum, would also be expected to show a solvatochromic shift, with the position of the absorption maxima changing with solvent polarity. acs.org
Comprehensive Spectroscopic Characterization of 2 Methyl 5 Pyrrolidin 1 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For a molecule like 2-Methyl-5-(pyrrolidin-1-yl)aniline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl group protons, the protons of the pyrrolidine (B122466) ring, and the amino group protons. The aromatic protons would appear as a complex splitting pattern in the downfield region of the spectrum. The methyl group would present as a singlet. The pyrrolidine ring protons would show characteristic multiplets, and the amino protons would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating effects of the amino and pyrrolidinyl groups and the methyl substituent. Based on data from similar aniline (B41778) derivatives, the aromatic carbons would resonate in the range of approximately 110-150 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-CH₃ | - | 130 - 140 |
| Aromatic C-Pyrrolidinyl | - | 145 - 155 |
| Pyrrolidine CH₂ (α to N) | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | 20 - 30 |
| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |
| NH₂ | Broad, variable | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.
In studies of related compounds like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of N-H stretches (around 3328 cm⁻¹ and 3448 cm⁻¹) and aromatic ring vibrations (around 1626 cm⁻¹). mdpi.com Similar vibrational bands would be expected for the title compound.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium - Strong |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium - Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions of the aromatic system. The presence of the amino and pyrrolidinyl substituents, both electron-donating groups, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609) or toluene. Theoretical calculations on related structures have shown good correlation between experimental and simulated UV-Vis spectra, aiding in the interpretation of electronic transitions.
X-ray Diffraction Studies for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group.
For instance, X-ray diffraction studies on a derivative, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, revealed a dihedral angle of 62.63 (14)° between the phenyl and pyrrolidine rings and the presence of intermolecular N—H···F hydrogen bonds. nih.gov A similar analysis of this compound would be crucial to understand its solid-state conformation and packing.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (190.28 g/mol ). nih.gov
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the pyrrolidine ring, and other characteristic fragmentations of substituted anilines. For example, in the mass spectrum of the related 2-(1H-pyrrol-1-yl)aniline, the top peak in the GC-MS analysis corresponds to the molecular ion. nih.gov
Reactivity Profiles and Mechanistic Pathways of 2 Methyl 5 Pyrrolidin 1 Yl Aniline
Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) and Pyrrolidine (B122466) Moieties
The chemical character of 2-Methyl-5-(pyrrolidin-1-yl)aniline is defined by the interplay of its three key components: the aniline moiety, the pyrrolidine ring, and the methyl group on the aromatic ring. The aniline portion, consisting of a primary amine attached to a benzene (B151609) ring, is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. The reactivity of this aniline is further influenced by the electronic effects of the other substituents on the aromatic ring.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, also contributes to the molecule's nucleophilic character. nih.gov The nitrogen atom within the pyrrolidine ring is a secondary amine, and its lone pair of electrons is available for reactions with electrophiles. The basicity and nucleophilicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov
Conversely, the aromatic ring of the aniline moiety is susceptible to electrophilic attack. The amino group and the pyrrolidinyl group are both electron-donating, activating the aromatic ring towards electrophilic substitution reactions. The methyl group also contributes to this activation, albeit to a lesser extent. The directing effects of these substituents will determine the position of electrophilic attack on the benzene ring.
Functionalization and Derivatization Strategies
The distinct reactive sites on this compound allow for a variety of functionalization and derivatization strategies. These can be broadly categorized into reactions involving the aniline nitrogen, the aromatic ring, and the pyrrolidine ring.
Acylation and Alkylation Reactions
The primary amine of the aniline moiety and the secondary amine of the pyrrolidine ring are both susceptible to acylation and alkylation reactions.
Acylation involves the introduction of an acyl group (R-C=O) and is typically carried out using acyl chlorides or anhydrides. This reaction converts the amines into amides. Friedel-Crafts acylation, for instance, involves the reaction of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. byjus.comlibretexts.org This method is advantageous as it avoids the carbocation rearrangements often seen in Friedel-Crafts alkylation. byjus.comlibretexts.org
Alkylation introduces an alkyl group onto the nitrogen atom. The Friedel-Crafts alkylation reaction, for example, involves the substitution of an aromatic proton with an alkyl group via an electrophilic attack using a carbocation generated from an alkyl halide and a Lewis acid catalyst. byjus.commasterorganicchemistry.com However, this reaction has limitations, including the possibility of polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acyl chlorides, Anhydrides | Acyl group (R-C=O) |
| Alkylation | Alkyl halides | Alkyl group |
Substitution Reactions on the Aromatic Ring
The electron-rich aromatic ring of this compound is prone to electrophilic aromatic substitution reactions. The activating and directing effects of the amino, pyrrolidinyl, and methyl groups will govern the regioselectivity of these reactions. The amino and pyrrolidinyl groups are strong ortho-, para-directors, while the methyl group is a weaker ortho-, para-director. The interplay of these groups will determine the specific positions on the ring where substitution occurs.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: As described previously, these reactions introduce alkyl or acyl groups onto the aromatic ring. byjus.comlibretexts.orgmasterorganicchemistry.com
Pyrrolidine Ring Modifications
The pyrrolidine ring itself can be a target for modification. nih.gov While the saturated nature of the ring makes it less reactive than the aromatic system, certain transformations are possible.
One approach involves the ring-opening of the pyrrolidine. This can be achieved under specific conditions, for instance, through reactions with certain reagents that can cleave the C-N bonds. Another strategy is the functionalization of the pyrrolidine ring. This can involve the introduction of substituents onto the carbon atoms of the ring, potentially leading to the formation of new stereocenters. mdpi.com The synthesis of substituted pyrrolidines can be achieved through various methods, including cycloaddition reactions and the ring-closing of acyclic precursors. mdpi.comorganic-chemistry.org
Investigating Reaction Kinetics and Thermodynamics
The study of reaction kinetics provides insights into the rates of the various functionalization reactions of this compound. For instance, the kinetics of nucleophilic aromatic substitution reactions involving aniline derivatives have been studied to understand the influence of substituents on reaction rates. researchgate.net Such studies often involve monitoring the concentration of reactants or products over time under controlled conditions of temperature and concentration.
Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the position of equilibrium and the relative stability of reactants and products. The enthalpy and entropy changes associated with a reaction can be determined through calorimetric measurements or by studying the temperature dependence of the equilibrium constant.
For example, a study on the reaction of aniline with methyl radicals provided a comprehensive kinetic mechanism over a wide range of temperatures and pressures. nih.gov
Stereochemical Control and Chirality in Transformations
The introduction of new substituents onto this compound can lead to the formation of stereoisomers. This is particularly relevant when reactions create new chiral centers. For instance, substitution on the pyrrolidine ring can generate stereocenters at the point of substitution.
Controlling the stereochemical outcome of these transformations is a significant aspect of synthetic chemistry. The use of chiral catalysts or reagents can direct the reaction to favor the formation of one stereoisomer over another. The non-planar, puckered nature of the pyrrolidine ring itself contributes to the stereochemistry of the molecule and can influence the stereochemical course of reactions. nih.gov The spatial orientation of substituents on the pyrrolidine ring can significantly impact the biological activity of the resulting derivatives. nih.gov
Advanced Applications of 2 Methyl 5 Pyrrolidin 1 Yl Aniline in Chemical Research
Role as a Versatile Building Block in Complex Molecule Synthesis
The distinct functional groups within 2-Methyl-5-(pyrrolidin-1-yl)aniline make it a highly adaptable building block for constructing more intricate molecular architectures. The primary amine group is a key handle for a wide array of chemical transformations, while the pyrrolidine (B122466) moiety imparts specific steric and electronic properties to the final products.
Precursor for Nitrogen-Containing Heterocycles
The aniline (B41778) functional group is a classic starting point for the synthesis of numerous nitrogen-containing heterocyclic systems, which are core structures in pharmaceuticals, agrochemicals, and materials. The presence of the 2-methyl and 5-pyrrolidinyl substituents can influence the regioselectivity of cyclization reactions and modulate the properties of the resulting heterocycles. For instance, the primary amine can undergo condensation and cyclization reactions to form a variety of ring systems.
One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation offer an efficient route to various azacycles. organic-chemistry.org Similarly, the synthesis of pyrrolidines and other N-heterocycles can be achieved through various catalytic methods, including intramolecular amination of organoboronates and palladium-catalyzed alkene carboamination. organic-chemistry.org These established methods underscore the potential of this compound as a precursor.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reaction Name | Reactant(s) | Resulting Heterocycle Core |
|---|---|---|
| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |
| Friedländer Annulation | α-Methylene Ketone | Quinoline |
| Combes Quinoline Synthesis | β-Diketone | Quinoline |
| Fischer Indole Synthesis | Ketone or Aldehyde (via hydrazone) | Indole |
Synthesis of Multifunctional Scaffolds
A molecular scaffold is a core structure upon which other functional units can be systematically attached to create complex, multifunctional molecules. mdpi.com The ideal scaffold offers a robust and synthetically accessible framework with well-defined points for derivatization. mdpi.com this compound is an excellent candidate for such a role. The aniline amine can be readily converted into other functional groups (e.g., amides, sulfonamides, triazoles) that serve as connection points for other molecular fragments.
Research on related structures highlights this potential. For example, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine has been used as a scaffold for developing bioactive compounds by leveraging the triazole ring for further substitutions. nih.gov This approach, based on bioisosterism between different functional groups, demonstrates how a core aniline-based structure can be elaborated into complex molecular designs. nih.gov The synthesis of 2-amino quinazolines from aniline precursors is another example where the initial amine is a critical anchor for building a larger, functional scaffold. nih.gov
Catalytic Applications and Ligand Design
The nitrogen atoms in this compound are key features for its potential use in catalysis, either as part of an organocatalyst or as a ligand for transition metals.
Development of Organocatalysts
Substituted chiral pyrrolidines are among the most prevalent and effective scaffolds in the field of organocatalysis. nih.gov They are known to efficiently promote a wide range of chemical transformations in an environmentally friendly, metal-free manner. nih.gov The efficacy of these catalysts often stems from the ability of the pyrrolidine nitrogen to form key intermediates, such as enamines or iminium ions.
While this compound itself is achiral, it serves as a valuable precursor for creating new, potentially chiral organocatalysts. The aniline group can be used to introduce chiral auxiliaries or other functional groups that can tune the catalyst's steric and electronic environment. This modification can enhance selectivity and reactivity in asymmetric reactions like aldol (B89426) additions and Michael additions. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen, crucial for its catalytic activity, can be subtly modified by the electronic effects of the substituted aromatic ring. acs.org
Ligands for Transition Metal Catalysis
Nitrogen-containing compounds are fundamental ligands in coordination chemistry and transition metal catalysis. The presence of two potential coordination sites—the pyrrolidine nitrogen and the aniline nitrogen—allows this compound to function as a bidentate ligand. The formation of a chelate ring with a metal center can lead to stable and reactive catalysts for various cross-coupling, hydrogenation, and polymerization reactions.
The synthesis of 5-N-arylaminothiazoles and their complexation with first-row transition metals have demonstrated that such ligands can form dinuclear metal complexes and exhibit interesting photophysical properties. rsc.org This suggests that ligands based on this compound could similarly coordinate to metals like nickel, copper, zinc, or palladium, creating catalysts with unique properties imparted by the specific electronic and steric environment of the ligand.
Table 2: Potential Catalytic Roles
| Application Area | Role of Compound | Potential Metal Partners | Target Reactions |
|---|---|---|---|
| Organocatalysis | Catalyst Precursor | N/A (Metal-free) | Asymmetric Aldol, Michael Additions |
Development of Analytical Reagents and Probes
Fluorescent probes are indispensable tools in chemical biology and diagnostics, designed to detect specific analytes with high sensitivity and selectivity. The core of many such probes is a fluorophore, an organic molecule that emits light upon excitation. Substituted anilines are frequently incorporated into fluorophore structures due to their strong electron-donating character, which can be used to generate or modulate fluorescence.
The this compound scaffold is a promising candidate for the development of novel fluorescent probes. Its aniline moiety can act as the electron-donating part of a push-pull fluorophore system. The primary amine provides a convenient site for attaching a receptor unit designed to bind a specific target analyte (e.g., metal ions, biomolecules). Upon binding, the interaction between the receptor and the analyte can induce a change in the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. The design of probes based on pyrroloquinoline and styrylbenzothiazole (B8753269) scaffolds illustrates how heterocyclic systems can be engineered for selective analyte detection and cell imaging. mdpi.comnih.govresearchgate.net
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine integration at δ 1.8–2.1 ppm for CH₂ groups) and methyl group placement (δ 2.3 ppm, singlet).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity and detect trace intermediates (e.g., unreacted nitro precursors) .
- Elemental Analysis : Validates C, H, N content (±0.3% theoretical values) .
Advanced Research Question How can advanced mass spectrometry (HRMS-ESI) resolve structural ambiguities in diastereomeric byproducts? High-resolution data combined with ion mobility spectrometry distinguishes isomers based on collision cross-sections .
What strategies mitigate degradation during storage of this compound?
Basic Research Question
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to light or humidity, which accelerates decomposition .
- Stability Monitoring : Periodic HPLC analysis tracks degradation products (e.g., quinone imines from oxidation) .
Advanced Research Question How do solid-state stabilizers (e.g., BHT or ascorbic acid) impact shelf life? Accelerated stability studies (40°C/75% RH for 6 months) coupled with kinetic modeling (Arrhenius plots) predict degradation pathways and optimal additive concentrations .
What pharmacological targets are plausible for this compound based on structural analogs?
Basic Research Question
Structural analogs (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline) exhibit dopamine receptor modulation and MAO-B inhibition . Preliminary assays include:
- Receptor Binding : Radioligand displacement assays (³H-spiperone for D2 receptors).
- Enzyme Inhibition : Fluorometric MAO-B activity assays (kynuramine substrate) .
Advanced Research Question Can molecular docking predict binding affinities for serotonin receptors (5-HT₂A/5-HT₆)? Homology modeling using crystal structures (PDB ID: 6WGT) and MD simulations (100 ns trajectories) validate docking poses and identify critical hydrogen bonds (e.g., pyrrolidine N-H⋯Tyr334) .
How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
Advanced Research Question
Discrepancies often arise from metabolic instability or poor bioavailability . Strategies include:
- Metabolite Identification : LC-MS/MS profiling of plasma samples post-administration detects major metabolites (e.g., N-oxidized pyrrolidine).
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy in animal models. Adjust dosing regimens (e.g., QD vs. BID) to maintain therapeutic levels .
What industrial-scale adaptations are feasible for synthesizing this compound without compromising academic research needs?
Advanced Research Question
- Flow Chemistry : Continuous reactors reduce reaction times (from 24 hr to 2 hr) and improve heat transfer.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling automated quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
